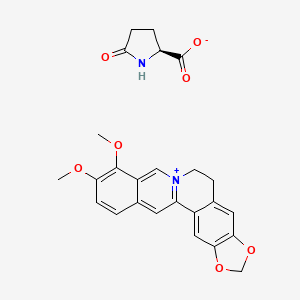
5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate is a complex organic compound with the molecular formula C25H24N2O7 and a molecular weight of 464.47 g/mol This compound is known for its unique structure, which includes a quinolizinium core fused with a benzo-dioxolo ring system
Preparation Methods
The synthesis of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
laboratory-scale synthesis often involves the use of advanced organic synthesis techniques and purification methods such as column chromatography and recrystallization .
Chemical Reactions Analysis
5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium oxides, while reduction can produce dihydroquinolizinium derivatives .
Scientific Research Applications
5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and stability of quinolizinium derivatives.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. Studies have shown that it can interact with the adenine nucleotide translocator (ANT) in mitochondria, leading to mitochondrial depolarization and fragmentation . This interaction can induce oxidative stress and inhibit mitochondrial respiration, ultimately affecting cellular energy production and viability .
Comparison with Similar Compounds
5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate can be compared with other similar compounds, such as:
Berberine: A well-known alkaloid with a similar quinolizinium core.
Palmatine: Another alkaloid with a structure similar to berberine.
Jatrorrhizine: A compound structurally related to berberine and palmatine, known for its potential therapeutic applications in treating metabolic disorders.
The uniqueness of this compound lies in its specific structural features and the presence of the 5-oxo-L-prolinate moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
93804-96-7 |
|---|---|
Molecular Formula |
C25H24N2O7 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18NO4.C5H7NO3/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;7-4-2-1-3(6-4)5(8)9/h3-4,7-10H,5-6,11H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/q+1;/p-1/t;3-/m.0/s1 |
InChI Key |
GFNVLLKVQVYDNO-HVDRVSQOSA-M |
Isomeric SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)N[C@@H]1C(=O)[O-] |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)NC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



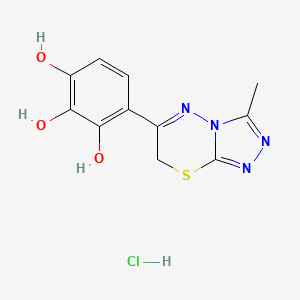
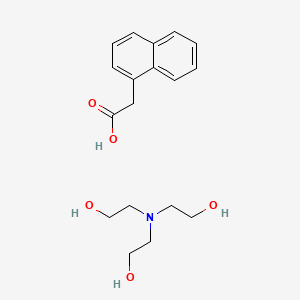
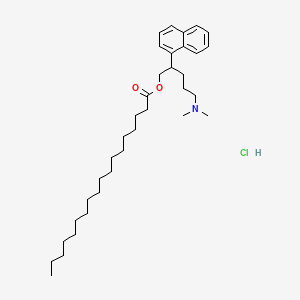


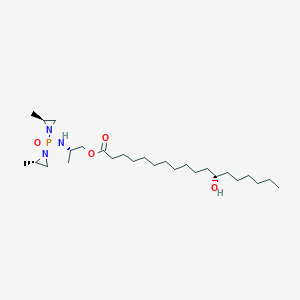

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)
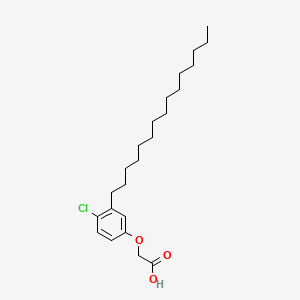



![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)
